molecular formula C26H44N2 B407724 2-Methyl-1-octadecylbenzimidazole CAS No. 305347-04-0

2-Methyl-1-octadecylbenzimidazole

Cat. No.: B407724
CAS No.: 305347-04-0
M. Wt: 384.6g/mol
InChI Key: DSADMVZAOIPUFE-UHFFFAOYSA-N
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Description

2-Methyl-1-octadecylbenzimidazole is a benzimidazole derivative featuring a methyl group at the 2-position and a long-chain octadecyl (C18) alkyl group at the 1-position of the benzimidazole core. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, widely studied for their applications in pharmaceuticals, agrochemicals, and industrial materials such as corrosion inhibitors and surfactants .

Properties

CAS No.

305347-04-0

Molecular Formula

C26H44N2

Molecular Weight

384.6g/mol

IUPAC Name

2-methyl-1-octadecylbenzimidazole

InChI

InChI=1S/C26H44N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-28-24(2)27-25-21-18-19-22-26(25)28/h18-19,21-22H,3-17,20,23H2,1-2H3

InChI Key

DSADMVZAOIPUFE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCN1C(=NC2=CC=CC=C21)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C(=NC2=CC=CC=C21)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name Core Structure Substituents Molecular Formula
This compound Benzimidazole 2-methyl, 1-octadecyl (C18) C₂₆H₄₄N₂
2-Methylimidazole Imidazole 2-methyl C₄H₆N₂
2-Difluoromethylbenzimidazole Benzimidazole 2-difluoromethyl C₈H₆F₂N₂

Key Observations :

  • Core Structure : Unlike 2-Methylimidazole (a simple imidazole), the target compound and 2-Difluoromethylbenzimidazole share a benzimidazole core, which increases aromaticity and stability .
  • Substituent Effects : The octadecyl chain in this compound introduces significant hydrophobicity, contrasting with the polar difluoromethyl group in 2-Difluoromethylbenzimidazole or the compact methyl group in 2-Methylimidazole.

Physicochemical Properties and Solubility

Table 2: Inferred Physicochemical Properties

Compound Name Molecular Weight (g/mol) Predicted LogP* Solubility (Water)
This compound 384.65 ~8.5 (highly lipophilic) Insoluble
2-Methylimidazole 82.10 ~0.5 Highly soluble
2-Difluoromethylbenzimidazole 168.14 ~1.8 Moderately soluble

Notes:

  • The octadecyl chain drastically increases lipophilicity (LogP), rendering this compound insoluble in aqueous media, unlike 2-Methylimidazole .
  • Fluorinated analogs like 2-Difluoromethylbenzimidazole balance hydrophobicity and solubility, enhancing bioavailability in pharmaceutical contexts .

Table 3: Toxicity Profiles

Compound Name Known Hazards Safety Data Availability
This compound No published data; potential persistence due to C18 chain Limited
2-Methylimidazole Irritant (eyes, skin); toxicology not fully studied Partial
2-Difluoromethylbenzimidazole Low acute toxicity in preliminary studies Moderate

Key Points :

  • The long alkyl chain in this compound may reduce volatility but increase environmental persistence.
  • 2-Methylimidazole’s hazards underscore the need for rigorous toxicological profiling of related compounds .

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